2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-isopropoxyphenyl)acetamide
Description
The compound “2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-isopropoxyphenyl)acetamide” is an organic compound . It is a derivative of chromene, a type of chemical compound with a fused ring system comprising a benzene ring and a pyran ring . This compound is related to a class of compounds known as flavonoids, which are widely distributed in the plant kingdom and have a variety of biological activities .
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the available resources, a similar compound, “2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid”, has been synthesized via a mild esterification of cellulose with the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This process might provide some insights into the potential synthesis of the compound .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a chromene moiety (a fused ring system comprising a benzene ring and a pyran ring), which is substituted with various functional groups including an ethyl group, a methyl group, and an isopropoxyphenyl group .Chemical Reactions Analysis
The compound, being a derivative of chromene, is likely to participate in reactions typical of chromenes. For instance, chromenes have been known to undergo photodimerization, a reaction triggered by light where two chromene moieties react to form a dimer .Future Directions
Properties
IUPAC Name |
2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxy-N-(4-propan-2-yloxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-5-19-15(4)20-11-10-18(12-21(20)29-23(19)26)27-13-22(25)24-16-6-8-17(9-7-16)28-14(2)3/h6-12,14H,5,13H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHXOGFDZPIWPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC(C)C)OC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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